Ethyl (tert-butoxycarbonyl)glycylglycinate
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Overview
Description
Ethyl (tert-butoxycarbonyl)glycylglycinate is a derivative of glycine, an amino acid. This compound is often used in scientific research and industrial applications due to its unique chemical properties. It is known for its role in peptide synthesis and as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (tert-butoxycarbonyl)glycylglycinate can be synthesized through a series of chemical reactions. One common method involves the reaction of glycine with tert-butyl chloroformate to form tert-butoxycarbonyl glycine. This intermediate is then reacted with ethyl glycinate hydrochloride in the presence of a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the necessary reactions under controlled conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (tert-butoxycarbonyl)glycylglycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glycine derivatives, while reduction can produce simpler amino acid derivatives.
Scientific Research Applications
Ethyl (tert-butoxycarbonyl)glycylglycinate has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids, allowing for the selective formation of peptide bonds.
Biology: This compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is utilized in the synthesis of pharmaceutical compounds, particularly in the development of new drugs and therapeutic agents.
Industry: This compound is used in the production of various chemical products, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl (tert-butoxycarbonyl)glycylglycinate involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group protects the amino group of glycine, preventing unwanted side reactions during peptide bond formation. This allows for the selective synthesis of peptides with high precision. The protecting group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl glycinate: A simpler derivative of glycine used in similar applications.
tert-Butoxycarbonyl glycine: Another glycine derivative with a tert-butoxycarbonyl protecting group.
Ethyl (tert-butoxycarbonyl)alaninate: A similar compound with alanine instead of glycine.
Uniqueness
Ethyl (tert-butoxycarbonyl)glycylglycinate is unique due to its specific structure, which combines the properties of both ethyl glycinate and tert-butoxycarbonyl glycine. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
Properties
Molecular Formula |
C11H20N2O5 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C11H20N2O5/c1-5-17-9(15)7-12-8(14)6-13-10(16)18-11(2,3)4/h5-7H2,1-4H3,(H,12,14)(H,13,16) |
InChI Key |
LGHXOGUCNBGXPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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